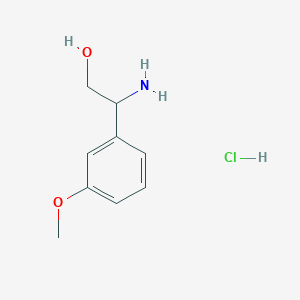

2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-2-(3-methoxyphenyl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-12-8-4-2-3-7(5-8)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHLMFPQGTHFLAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187932-17-7 | |

| Record name | Benzeneethanol, β-amino-3-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-2-(3-methoxyphenyl)ethanol Hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride, a valuable building block in medicinal chemistry. This document outlines a robust and efficient synthetic pathway, commencing with the preparation of the key intermediate, 2-amino-3'-methoxyacetophenone hydrochloride, followed by its reduction to the target β-amino alcohol. Detailed, step-by-step protocols for both synthesis and purification are provided, grounded in established chemical principles and analogous procedures from the scientific literature. Furthermore, this guide details the essential analytical techniques for the structural elucidation and purity verification of the final compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis. Expected outcomes and data interpretation are discussed to provide a self-validating framework for researchers.

Introduction and Significance

2-Amino-2-(3-methoxyphenyl)ethanol and its hydrochloride salt are important structural motifs found in a variety of pharmacologically active compounds. The presence of the β-amino alcohol functionality on a substituted phenyl ring makes it a key intermediate for the synthesis of molecules targeting a range of receptors and enzymes. For instance, related structures are known to interact with adrenergic and serotonergic systems, making them valuable for the development of new therapeutics for cardiovascular and neurological disorders.[1] The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is often advantageous for handling, formulation, and biological testing.

This guide is designed to provide researchers with the practical knowledge and detailed procedures required to confidently synthesize and characterize this compound, ensuring high purity and verifiable identity for subsequent research and development applications.

Synthetic Strategy and Rationale

The most direct and reliable synthetic route to this compound involves a two-step process:

-

Synthesis of the Precursor: Preparation of 2-amino-3'-methoxyacetophenone hydrochloride.

-

Reduction of the Ketone: Selective reduction of the carbonyl group of the precursor to the corresponding alcohol.

This strategy is predicated on the well-established reactivity of acetophenones and the availability of selective reducing agents that do not affect the aromatic ring or the amino group.

Diagram of the Overall Synthetic Pathway

Caption: Overall synthetic scheme for this compound.

Experimental Protocols

Part 1: Synthesis of 2-Amino-3'-methoxyacetophenone Hydrochloride (Precursor)

The synthesis of the α-amino ketone precursor is a critical first step. While this intermediate may be commercially available, this section provides a general, robust method for its synthesis from 3'-methoxyacetophenone, proceeding through an α-brominated intermediate. This method is adapted from standard procedures for the synthesis of α-amino ketones.[2]

Step 1a: α-Bromination of 3'-methoxyacetophenone

-

To a solution of 3'-methoxyacetophenone (1 equivalent) in a suitable solvent such as diethyl ether or chloroform, add N-bromosuccinimide (NBS) (1.1 equivalents).

-

Initiate the reaction with a catalytic amount of a radical initiator like benzoyl peroxide or by photo-irradiation (UVA light).

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, filter the reaction mixture to remove succinimide.

-

Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromo-3'-methoxyacetophenone. This intermediate is often used in the next step without further purification.

Step 1b: Amination and Hydrochloride Salt Formation

-

Dissolve the crude 2-bromo-3'-methoxyacetophenone in a suitable solvent like acetone.

-

Add sodium azide (NaN3) (1.5 equivalents) and a catalytic amount of sodium iodide.

-

Reflux the mixture for several hours, monitoring the reaction by TLC.[3]

-

After completion, cool the reaction mixture and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-azido-3'-methoxyacetophenone.

-

Dissolve the crude azide in methanol and add concentrated hydrochloric acid.

-

Add a catalyst, such as 10% Palladium on Carbon (Pd/C).[3]

-

Subject the mixture to hydrogenation (H2 gas, balloon pressure or Parr shaker) at room temperature until the azide is fully reduced to the amine.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Triturate the residue with cold acetone or diethyl ether to precipitate the desired 2-amino-3'-methoxyacetophenone hydrochloride as a solid.

-

Collect the solid by filtration, wash with cold solvent, and dry under vacuum.

Part 2: Synthesis of this compound

This step involves the selective reduction of the ketone functionality of the precursor to a secondary alcohol. Sodium borohydride (NaBH4) in an alcoholic solvent is an effective and mild reagent for this transformation.

Protocol: Reduction with Sodium Borohydride

-

In a round-bottom flask, dissolve 2-amino-3'-methoxyacetophenone hydrochloride (1 equivalent) in methanol.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise to the stirred solution. The addition is exothermic and may cause gas evolution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC until the starting ketone is no longer detectable.

-

Carefully quench the reaction by the slow addition of water, followed by acidification with dilute hydrochloric acid to a pH of ~2 to decompose any remaining borohydride.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Basify the aqueous residue with a saturated solution of sodium bicarbonate or dilute sodium hydroxide to a pH of ~9-10.

-

Extract the free base product with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base of 2-Amino-2-(3-methoxyphenyl)ethanol.

-

For the hydrochloride salt, dissolve the crude free base in a minimal amount of diethyl ether or ethyl acetate and add a solution of HCl in ether (or bubble HCl gas) until precipitation is complete.

-

Collect the precipitated white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure this compound.

| Reagent/Material | Molar Mass ( g/mol ) |

| 2-Amino-3'-methoxyacetophenone HCl | 201.66 |

| Sodium Borohydride (NaBH4) | 37.83 |

| Methanol (MeOH) | 32.04 |

| 2-Amino-2-(3-methoxyphenyl)ethanol HCl | 203.68 |

Table 1: Molar masses of key reactants and the product.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Workflow for Compound Characterization

Caption: A typical workflow for the characterization of the synthesized compound.

a) Melting Point

The melting point is a crucial indicator of purity. A sharp melting range close to the literature value suggests a pure compound. The melting point should be determined using a calibrated melting point apparatus.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination. Samples should be dissolved in a suitable deuterated solvent, such as DMSO-d6 or D2O.

Expected ¹H NMR Data (in DMSO-d6, 400 MHz):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 | t | 1H | Ar-H (meta to OMe) |

| ~6.90 | m | 3H | Ar-H |

| ~4.80 | m | 1H | CH-OH |

| ~3.80 | s | 3H | OCH₃ |

| ~3.50 | m | 2H | CH₂-NH₃⁺ |

| (broad) | br s | 3H | NH₃⁺ |

| (broad) | br s | 1H | OH |

Note: The presence of exchangeable protons (NH₃⁺ and OH) may lead to broad signals. Their chemical shifts can vary with concentration and temperature.

Expected ¹³C NMR Data (in DMSO-d6, 100 MHz):

| Chemical Shift (δ) ppm | Assignment |

| ~159.5 | Ar-C (C-OMe) |

| ~142.0 | Ar-C (quaternary) |

| ~129.8 | Ar-CH |

| ~119.0 | Ar-CH |

| ~113.5 | Ar-CH |

| ~112.0 | Ar-CH |

| ~70.0 | CH-OH |

| ~55.1 | OCH₃ |

| ~45.0 | CH₂-NH₃⁺ |

Note: These are predicted chemical shifts based on the structure and data from analogous compounds. Actual values may vary slightly.

c) Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to support the structural assignment. For the hydrochloride salt, it is common to observe the mass of the free base after the loss of HCl.

Expected Data (Electrospray Ionization, ESI+):

-

Molecular Formula (Free Base): C₉H₁₃NO₂

-

Exact Mass (Free Base): 167.09

-

Expected [M+H]⁺: 168.10

| m/z | Interpretation |

| 168.10 | [M+H]⁺ of the free base |

| 151.07 | [M+H - H₂O]⁺, loss of water |

| 136.05 | [M+H - H₂O - CH₃]⁺, subsequent loss of a methyl group |

Table 2: Predicted key fragments in the mass spectrum.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The successful synthesis of the precursor, 2-amino-3'-methoxyacetophenone hydrochloride, can be confirmed by its own set of characterization data (melting point, NMR) before proceeding to the final reduction step. The final product's identity is then rigorously confirmed by a combination of techniques. A sharp melting point, clean NMR spectra consistent with the expected structure, and a mass spectrum showing the correct molecular ion are all necessary to validate the successful synthesis and high purity of this compound. Any significant deviation from the expected data should prompt a review of the experimental procedure and may indicate the presence of impurities or side products.

Conclusion

This technical guide has detailed a reliable and well-supported pathway for the synthesis and characterization of this compound. By following the outlined experimental protocols and analytical methods, researchers can confidently produce and validate this important chemical intermediate for its use in drug discovery and development. The principles and techniques described are based on established and robust chemical transformations, ensuring a high probability of success for scientists with a foundational knowledge of synthetic organic chemistry.

References

-

Journal of Medicinal Chemistry. (2025). Stereoselective Synthesis of Conformationally Restricted γ- and β-Amino Alcohols as GluN2B Subtype-Selective NMDA Receptor Antagonists. ACS Publications. [Link]

-

PrepChem. (n.d.). Synthesis of 2-amino-3',4'-dihydroxyacetophenone hydrochloride.[Link]

-

PubChem. (n.d.). (S)-2-Amino-2-(3-methoxyphenyl)ethanol. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. (n.d.). (S)-2-amino-2-(3-fluoro-5-methoxyphenyl)ethanol hydrochloride.[Link]

-

Wiley Online Library. (n.d.). Supporting Information for Asymmetric Syntheses of (-)-Denopamine and (-)-Arbutamine.[Link]

-

MDPI. (2014). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.[Link]

-

Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols.[Link]

Sources

Physicochemical properties of 2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-2-(3-methoxyphenyl)ethanol Hydrochloride

Introduction and Strategic Importance

This compound is a key chemical intermediate whose structural framework is pivotal in the synthesis of various Active Pharmaceutical Ingredients (APIs). Its utility is particularly pronounced in the development of therapeutics targeting the central nervous system and cardiovascular conditions. As a chiral building block, it is instrumental in the creation of enantiomerically pure drugs, a critical factor for ensuring target specificity and minimizing off-target side effects.

This compound serves as a precursor in the synthesis of drugs for neurological and psychiatric disorders, including those modulating serotonin and dopamine pathways to treat conditions like depression and anxiety.[1] Furthermore, its structure is relevant to the development of beta-adrenergic receptor agonists, which are used in therapies for asthma and cardiovascular diseases.[2]

This technical guide provides a comprehensive overview of the essential physicochemical properties, analytical methodologies, and handling protocols for this compound. The content herein is curated for researchers, medicinal chemists, and drug development scientists to facilitate its effective and safe utilization in a laboratory and process development setting.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is the foundation of all subsequent scientific investigation. This section details the fundamental identifiers for this compound.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | (±)-2-Amino-2-(3-methoxyphenyl)ethanol HCl |

| CAS Number | 1187932-17-7[3] |

| Molecular Formula | C₉H₁₄ClNO₂ |

| Molecular Weight | 203.67 g/mol |

Note on Stereochemistry: The CAS number above typically refers to the racemic mixture. Enantiomer-specific versions exist, such as (S)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride (CAS: 2095772-96-4) and the (R)-enantiomer, and must be specified when stereospecific synthesis is the objective.[4][5] The free base form of this compound has a molecular formula of C₉H₁₃NO₂ and a molecular weight of approximately 167.21 g/mol .[2][6][7]

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both biological and chemical systems, influencing everything from reaction kinetics to bioavailability.

| Property | Description / Value | Rationale and Scientific Insight |

| Appearance | White to off-white crystalline solid. | This is a typical appearance for small-molecule hydrochloride salts, which tend to form stable crystalline lattices. |

| Melting Point | Data not consistently reported in public literature. | The melting point is a critical indicator of purity. It should be determined experimentally using a calibrated apparatus (e.g., Differential Scanning Calorimetry or a standard melting point apparatus) on a new batch. |

| Solubility | Expected to be soluble in water and polar organic solvents such as ethanol and methanol. | The presence of the hydrochloride salt significantly enhances aqueous solubility compared to the free base by forming an ionized species. The molecule's amphiphilic nature, with a polar amino-alcohol group and a nonpolar phenyl ring, allows for solubility in polar organic solvents. |

| pKa | Estimated pKa of the primary amine is ~9-10. | The pKa of the aminium ion is crucial for understanding pH-dependent solubility. At pH values significantly below the pKa, the compound will be predominantly in its protonated, more water-soluble cationic form. This is a critical consideration for developing aqueous formulations and designing purification strategies like acid-base extractions. |

Analytical Characterization and Quality Control

A robust analytical workflow is essential to confirm the identity, purity, and quality of this compound.

Overall Analytical Workflow

The following diagram outlines a standard workflow for the qualification of a new batch of the material.

Sources

- 1. (S)-2-amino-2-(3-fluoro-5-methoxyphenyl)ethanol hydrochloride [myskinrecipes.com]

- 2. (R)-2-Amino-2-(3-methoxyphenyl)ethanol [myskinrecipes.com]

- 3. 2-Amino-2-(3-methoxy-phenyl)-ethanol hydrochloride | 1187932-17-7 [chemicalbook.com]

- 4. (S)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride [cymitquimica.com]

- 5. 532987-19-2|(R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride|BLD Pharm [bldpharm.com]

- 6. (S)-2-Amino-2-(3-methoxyphenyl)ethanol | C9H13NO2 | CID 55278900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. biosynth.com [biosynth.com]

An In-depth Technical Guide to the Synthesis of (S)-2-Amino-2-(3-methoxyphenyl)ethanol Hydrochloride

Abstract

(S)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride is a chiral amino alcohol of significant interest in the pharmaceutical industry. It serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting neurological and psychiatric disorders.[1] The precise stereochemistry of this intermediate is crucial for the efficacy and safety of the final drug products. This technical guide provides a comprehensive overview of the synthetic strategies for obtaining enantiomerically pure (S)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride, with a focus on asymmetric reduction and chiral resolution methodologies. Detailed experimental protocols, mechanistic insights, and data presentation are included to assist researchers and drug development professionals in this field.

Introduction: The Significance of Chiral Amino Alcohols

Chiral 1,2-amino alcohols are a privileged structural motif found in numerous natural products and synthetic drugs.[2] The stereochemical configuration of the amino and hydroxyl groups plays a pivotal role in their biological activity, often dictating the interaction with chiral receptors and enzymes. (S)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride belongs to this important class of compounds. Its synthesis in high enantiomeric purity is a critical step in the development of novel therapeutics. The primary challenge in its synthesis lies in the stereoselective construction of the chiral center bearing the amino and phenyl groups.

Strategic Approaches to the Synthesis of (S)-2-Amino-2-(3-methoxyphenyl)ethanol

Two principal strategies are commonly employed for the synthesis of enantiomerically pure chiral amino alcohols like the target compound:

-

Asymmetric Synthesis: This approach involves the direct creation of the desired stereocenter from a prochiral precursor. The most common method is the asymmetric reduction of a corresponding α-aminoketone.

-

Chiral Resolution: This strategy begins with the synthesis of a racemic mixture of the amino alcohol, followed by the separation of the enantiomers.

This guide will detail a primary synthetic pathway based on asymmetric reduction, which is often more efficient and atom-economical. Chiral resolution will be discussed as a viable alternative.

Primary Synthetic Route: Asymmetric Reduction of 2-Amino-1-(3-methoxyphenyl)ethanone

The most direct route to (S)-2-Amino-2-(3-methoxyphenyl)ethanol is the asymmetric reduction of the prochiral ketone, 2-amino-1-(3-methoxyphenyl)ethanone. This transformation can be achieved using either chemical catalysts or biocatalysts.

Synthesis of the Precursor: 2-Amino-1-(3-methoxyphenyl)ethanone Hydrochloride

The synthesis of the ketone precursor is the first critical step. A common method involves the bromination of 3'-methoxyacetophenone followed by amination. To prevent side reactions during the subsequent reduction, the amino group is often protected.

Diagram of the Synthetic Workflow:

Caption: Proposed synthetic workflow for (S)-2-Amino-2-(3-methoxyphenyl)ethanol HCl.

Asymmetric Reduction of the Ketone

The enantioselective reduction of the α-aminoketone is the key stereochemistry-determining step.

Chemical Catalysis:

One effective method is the use of a chiral borane reagent, prepared in situ from a chiral amino alcohol and borane.[3] For example, a reagent prepared from borane and a chiral α,α-diphenyl-β-amino alcohol can achieve high enantioselectivity in the reduction of various ketones.[3]

Biocatalysis:

An increasingly popular and environmentally friendly alternative is the use of ketoreductases (KREDs) or whole-cell biocatalysts.[4] These enzymes exhibit high chemo-, regio-, and stereoselectivity.[4] A screening of various microorganisms or isolated enzymes would be necessary to identify a suitable catalyst for the specific substrate. The asymmetric reduction of substituted acetophenones using microorganisms like Rhodotorula glutinis has been shown to produce the (S)-enantiomer with high enantiopurity.[5]

Table 1: Comparison of Asymmetric Reduction Methods

| Method | Catalyst/Reagent | Typical Enantiomeric Excess (ee) | Advantages | Disadvantages |

| Chemical | Chiral oxazaborolidine-borane complex | 90-98% | High enantioselectivity, well-established | Requires stoichiometric chiral auxiliary, sensitive to air and moisture |

| Biocatalytic | Ketoreductase (KRED) | >99% | High enantioselectivity and specificity, mild reaction conditions, environmentally friendly | Requires screening for suitable enzyme, potential for substrate/product inhibition |

Detailed Experimental Protocols

The following protocols are representative procedures based on established methodologies for similar transformations. Researchers should optimize these conditions for their specific setup.

Protocol 1: Synthesis of 2-Amino-1-(3-methoxyphenyl)ethanone Hydrochloride (Precursor)

-

Bromination of 3'-Methoxyacetophenone: To a solution of 3'-methoxyacetophenone (1 eq.) in acetic acid, add a solution of bromine (1 eq.) in acetic acid dropwise at room temperature. Stir for 2-4 hours until TLC indicates complete consumption of the starting material. Pour the reaction mixture into ice water and collect the precipitated 2-bromo-1-(3-methoxyphenyl)ethanone by filtration.

-

Azidation: Dissolve the crude bromo-ketone in a mixture of acetone and water. Add sodium azide (1.2 eq.) and stir at room temperature for 12-16 hours. Remove the acetone under reduced pressure and extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to give 2-azido-1-(3-methoxyphenyl)ethanone.

-

Reduction and Salt Formation: Dissolve the azido-ketone in methanol and add a catalytic amount of 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete. Filter the catalyst through Celite and concentrate the filtrate. Dissolve the residue in diethyl ether and add a solution of HCl in ether to precipitate the hydrochloride salt. Collect the solid by filtration to yield 2-amino-1-(3-methoxyphenyl)ethanone hydrochloride.

Protocol 2: Asymmetric Reduction to (S)-2-Amino-2-(3-methoxyphenyl)ethanol

Method A: Chemical Reduction

-

Preparation of the Chiral Reducing Agent: In a flame-dried flask under a nitrogen atmosphere, dissolve the chiral amino alcohol auxiliary (e.g., (1R,2S)-1-amino-2-indanol) (1.1 eq.) in anhydrous THF. Cool the solution to 0 °C and slowly add borane-dimethyl sulfide complex (1.1 eq.). Stir for 1 hour at 0 °C.

-

Reduction: To the solution of the chiral reducing agent, add a solution of 2-amino-1-(3-methoxyphenyl)ethanone (as the free base, 1 eq.) in anhydrous THF dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Workup: Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by 1M HCl. Stir for 1 hour. Basify the mixture with aqueous NaOH and extract with ethyl acetate. Dry the organic layer over sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: Formation of the Hydrochloride Salt

-

Dissolve the purified (S)-2-Amino-2-(3-methoxyphenyl)ethanol in a minimal amount of anhydrous diethyl ether or ethyl acetate.

-

Slowly add a solution of HCl in diethyl ether (e.g., 2M) dropwise with stirring until precipitation is complete.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain (S)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride.

Alternative Strategy: Chiral Resolution

An alternative to asymmetric synthesis is the resolution of racemic 2-amino-2-(3-methoxyphenyl)ethanol.[6]

Diagram of Chiral Resolution Workflow:

Caption: General workflow for the chiral resolution of a racemic amino alcohol.

This method involves reacting the racemic amino alcohol with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid or mandelic acid), to form a mixture of diastereomeric salts.[6] These salts have different physical properties and can be separated by fractional crystallization.[6] After separation, the desired diastereomer is treated with a base to liberate the enantiomerically pure amino alcohol.

Conclusion

The synthesis of (S)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride is a key process for the development of important pharmaceutical compounds. This guide has outlined the primary synthetic strategies, focusing on the asymmetric reduction of a ketone precursor as an efficient and modern approach. The provided protocols, based on established chemical principles, offer a solid foundation for researchers in this field. The choice between asymmetric synthesis and chiral resolution will depend on factors such as scalability, cost, and available resources. With careful execution and optimization, high-quality, enantiomerically pure (S)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride can be reliably produced.

References

-

Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. CSB and SJU Digital Commons. Available at: [Link]

-

(S)-2-amino-2-(3-fluoro-5-methoxyphenyl)ethanol hydrochloride. MySkinRecipes. Available at: [Link]

-

1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. ACS Publications. Available at: [Link]

-

Asymmetric reduction of aromatic ketones. II: An enantioselective synthesis of methyl (2R,3S)-3-(4-methoxyphenyl)glycidate. Semantic Scholar. Available at: [Link]

-

Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

-

Asymmetric Reduction of Substituted Acetophenones Using Once Immobilized Rhodotorula Glutinis Cells. PubMed. Available at: [Link]

-

Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. PMC - NIH. Available at: [Link]

-

Chiral resolution. Wikipedia. Available at: [Link]

Sources

- 1. (S)-2-amino-2-(3-fluoro-5-methoxyphenyl)ethanol hydrochloride [myskinrecipes.com]

- 2. Enantioselective Synthesis Amino Acids and Amino Alcohols [ursa.cat]

- 3. Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

The Pharmacological Potential of 2-Amino-2-(3-methoxyphenyl)ethanol Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling a Versatile Scaffold

The 2-amino-2-(3-methoxyphenyl)ethanol scaffold represents a privileged structural motif in medicinal chemistry, serving as a foundational template for the development of potent and selective modulators of key physiological targets. Its inherent chirality and the electronic properties conferred by the meta-methoxy group on the phenyl ring provide a unique framework for designing molecules with tailored biological activities.[1][2] This technical guide offers an in-depth exploration of the synthesis, biological activities, and therapeutic potential of derivatives based on this core structure, with a primary focus on their interactions with adrenergic receptors and monoamine oxidase enzymes. For researchers and drug development professionals, understanding the nuances of this scaffold is paramount for unlocking its full therapeutic promise.

Core Biological Targets and Therapeutic Rationale

Derivatives of 2-amino-2-(3-methoxyphenyl)ethanol have predominantly been investigated for their activity at two major classes of pharmacological targets: G-protein coupled receptors (GPCRs), specifically β-adrenergic receptors, and enzymes involved in neurotransmitter metabolism, namely monoamine oxidases (MAO).

Adrenergic Receptor Modulation

The phenylethanolamine backbone is a classic pharmacophore for adrenergic receptor ligands. The substitution pattern on the aromatic ring and the nature of the substituent on the amino group are critical determinants of activity and selectivity.

-

β-Adrenergic Agonism: Many derivatives are designed as β-adrenergic agonists. The meta-substituted methoxy group can influence receptor binding and activation. For instance, in the context of β2-adrenergic agonists for bronchodilation, the nature of the meta-substituent is crucial for potency and selectivity.[3][4] The rationale for developing such agonists lies in their potential to treat conditions like asthma and chronic obstructive pulmonary disease (COPD).[5]

-

Structure-Activity Relationships (SAR) for β-Adrenergic Agonists:

-

The Amino Substituent: A secondary amine is generally essential for agonist activity. The bulkiness of the N-substituent influences selectivity for β-receptor subtypes.[6]

-

The Phenyl Ring: The hydroxyl groups in catecholamines are key for hydrogen bonding with the receptor. The 3-methoxy group in the 2-amino-2-(3-methoxyphenyl)ethanol scaffold can act as a bioisosteric replacement for a hydroxyl group, influencing binding affinity and metabolic stability.[6][7]

-

Stereochemistry: The stereochemistry of the ethanolamine side chain is critical, with the (R)-enantiomer typically being the more active eutomer for β-agonist activity.[1]

-

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[8][9] Inhibitors of MAO are used in the treatment of depression and neurodegenerative disorders such as Parkinson's disease.[8][10]

-

MAO-A and MAO-B Isoforms: There are two main isoforms of MAO, A and B, which differ in their substrate specificity and inhibitor selectivity. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for dopamine.[10]

-

Therapeutic Implications:

-

Structure-Activity Relationships (SAR) for MAO Inhibitors: The SAR for MAO inhibitors is complex. For amphetamine derivatives, a related class of compounds, substituents on the aromatic ring that are electron-donating tend to increase MAO-A inhibitory activity.[12] The specific substitution pattern on the phenyl ring of 2-amino-2-(3-methoxyphenyl)ethanol derivatives would likely influence their potency and selectivity for MAO-A versus MAO-B.

Synthetic Strategies

The synthesis of 2-amino-2-(3-methoxyphenyl)ethanol derivatives typically involves a multi-step process starting from commercially available precursors. A general synthetic workflow is outlined below.

Caption: General synthetic route for 2-Amino-2-(3-methoxyphenyl)ethanol derivatives.

Experimental Protocols for Biological Evaluation

To assess the biological activity of newly synthesized 2-amino-2-(3-methoxyphenyl)ethanol derivatives, a series of in vitro assays are essential. The following protocols provide a framework for evaluating their effects on β-adrenergic receptors and monoamine oxidase.

Protocol 1: β-Adrenergic Receptor Binding Assay

This protocol determines the binding affinity of a test compound to β-adrenergic receptors using a competitive radioligand binding assay.[13]

Objective: To determine the inhibitory constant (Ki) of a test compound for β2-adrenergic receptors.

Materials:

-

Membrane preparations from cells expressing the human β2-adrenergic receptor.

-

[³H]-Dihydroalprenolol (DHA) as the radioligand.

-

Test compounds dissolved in an appropriate solvent (e.g., DMSO).

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the binding buffer, a fixed concentration of [³H]-DHA, and the test compound at various concentrations.

-

Initiate the binding reaction by adding the membrane preparation.

-

Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a known β-adrenergic antagonist (e.g., propranolol).

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from a concentration-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: β2-Adrenergic Receptor Functional Assay (cAMP Accumulation)

This protocol assesses the functional activity (agonist or antagonist) of a test compound by measuring its effect on intracellular cyclic AMP (cAMP) levels.[5]

Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of a test compound at the β2-adrenergic receptor.

Materials:

-

HEK293 cells stably expressing the human β2-adrenergic receptor.

-

Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX).

-

Isoproterenol (a known β-agonist).

-

A commercial cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure: For Agonist Activity:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Replace the culture medium with assay buffer and incubate.

-

Add the test compound at various concentrations and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.

-

Generate a dose-response curve and determine the EC50 value.

For Antagonist Activity:

-

Pre-incubate the cells with the test compound at various concentrations.

-

Add a fixed concentration of isoproterenol (at its EC80) and incubate.

-

Measure the intracellular cAMP concentration as described above.

-

Generate an inhibition curve and determine the IC50 value.

Caption: Workflow for β-adrenergic agonist functional assay.

Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay

This protocol measures the inhibitory activity of a test compound against MAO-A and MAO-B using a fluorescence-based method.[10][14]

Objective: To determine the IC50 values of a test compound for MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

Amplex® Red reagent (a fluorogenic substrate).

-

Horseradish peroxidase (HRP).

-

Substrates: p-tyramine for MAO-A and benzylamine for MAO-B.

-

Known inhibitors for positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).

-

A fluorescence microplate reader.

Procedure:

-

Prepare a reaction mixture containing the assay buffer, Amplex® Red, and HRP.

-

In a 96-well black plate, add the reaction mixture, the respective MAO enzyme (A or B), and the test compound at various concentrations.

-

Pre-incubate the plate at 37°C for a short period (e.g., 15 minutes).

-

Initiate the reaction by adding the appropriate substrate (p-tyramine for MAO-A or benzylamine for MAO-B).

-

Measure the fluorescence intensity at timed intervals (e.g., every 5 minutes for 30 minutes) with excitation and emission wavelengths appropriate for the resorufin product.

-

Calculate the rate of reaction from the linear portion of the fluorescence versus time plot.

-

Determine the percent inhibition for each concentration of the test compound.

-

Generate a dose-response curve and calculate the IC50 value.

Data Presentation and Interpretation

The biological data obtained from these assays should be systematically organized for clear interpretation and comparison.

Table 1: Adrenergic Receptor Activity of Hypothetical Derivatives

| Compound ID | β2 Binding Affinity (Ki, nM) | β2 Functional Agonism (EC50, nM) | β1/β2 Selectivity Ratio |

| Parent | 150.2 | 250.5 | 1.5 |

| Derivative A | 25.8 | 45.3 | 10.2 |

| Derivative B | 5.2 | 8.9 | 50.7 |

| Derivative C | 350.1 | >1000 | N/A |

Table 2: Monoamine Oxidase Inhibition of Hypothetical Derivatives

| Compound ID | MAO-A Inhibition (IC50, µM) | MAO-B Inhibition (IC50, µM) | MAO-B/A Selectivity Index |

| Parent | 25.6 | 10.2 | 0.4 |

| Derivative D | 50.1 | 0.5 | 100.2 |

| Derivative E | 1.2 | 2.5 | 2.1 |

| Derivative F | >100 | 85.3 | N/A |

Conclusion and Future Directions

The 2-amino-2-(3-methoxyphenyl)ethanol scaffold is a versatile starting point for the design of novel therapeutics targeting adrenergic receptors and monoamine oxidases. The structure-activity relationships discussed herein provide a roadmap for optimizing potency and selectivity. Future research should focus on synthesizing and evaluating a broader range of derivatives to further elucidate the SAR for these targets. Moreover, in vivo studies are warranted for promising candidates to assess their pharmacokinetic properties and therapeutic efficacy in relevant disease models. The systematic application of the described synthetic and biological evaluation workflows will be instrumental in advancing compounds from this chemical class toward clinical development.

References

- Binda, C. (Ed.). (2018). Monoamine Oxidase: Methods and Protocols. Springer.

- Mathew, B., & Suresh, J. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. In Methods in Molecular Biology (Vol. 2723, pp. 315-325). Humana, New York, NY.

- Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Springer Protocols.

- Cyprotex. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Evotec.

- Clark, B. J. (1989). Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta-Receptor Ligands. American Journal of Hypertension, 2(7), 245S-251S.

- Zhang, Z., et al. (2007). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 28(3), 425-431.

- Yan, Q., et al. (2014). Trafficking assays of the β2-adrenergic receptor (β2AR).

- Mahajan, S., & Insel, P. A. (1985). Structure-activity relationships of beta-adrenergic receptor-coupled adenylate cyclase: implications of a redox mechanism for the action of agonists at beta-adrenergic receptors. Endocrinology, 116(4), 1373-1380.

- Maguire, M. E., et al. (1977). In vitro study of beta-adrenergic receptors. Annual Review of Pharmacology and Toxicology, 17, 575-604.

- Reyes-Parada, M., et al. (2005). Monoamine oxidase inhibitory properties of some methoxylated and alkylthio amphetamine derivatives: structure-activity relationships. Journal of Neurochemistry, 92(3), 593-604.

- Kaiser, C., et al. (1975). Adrenergic agents. 3. Synthesis and adrenergic activity of some catecholamine analogs bearing a substituted sulfonyl or sulfonylalkyl group in the meta position. Journal of Medicinal Chemistry, 18(7), 674-683.

- MySkinRecipes. (n.d.). (R)-2-Amino-2-(3-methoxyphenyl)ethanol.

- BenchChem. (n.d.). Application Notes and Protocols for Beta-2 Adrenergic Receptor Binding Assay for Milveterol.

- Procopiou, P. A., et al. (2010). Synthesis and Structure−Activity Relationships of Long-acting β2 Adrenergic Receptor Agonists Incorporating Metabolic Inactivation: An Antedrug Approach. Journal of Medicinal Chemistry, 53(11), 4522-4534.

- Ariëns, E. J. (1967). THE STRUCTURE‐ACTIVITY RELATIONSHIPS OF BETA ADRENERGIC DRUGS AND BETA ADRENERGIC BLOCKING DRUGS. Annals of the New York Academy of Sciences, 139(3), 606-631.

- Jen, T., et al. (1977). Adrenergic agents. 6. Synthesis and potential beta-adrenergic agonist activity of some meta-substituted p-hydroxyphenylethanolamines related to salbutamol. Journal of Medicinal Chemistry, 20(8), 1029-1035.

- Boivin, B., et al. (2006). Functional beta-adrenergic receptor signalling on nuclear membranes in adult rat and mouse ventricular cardiomyocytes. Cardiovascular Research, 71(1), 69-78.

- Chagraoui, A., et al. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. Molecules, 23(5), 1191.

- PubChem. (n.d.). (S)-2-Amino-2-(3-methoxyphenyl)ethanol.

- Ökten, S., et al. (2022).

- Ghandi, M., & Tabrizi, R. (2011). Regulation of β-adrenergic receptor function: An emphasis on receptor resensitization. Iranian Journal of Pharmaceutical Research, 10(2), 193-204.

- Ökten, S., et al. (2022).

- Nikolova, Y., et al. (2021). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 26(16), 4983.

- Cignarella, G., et al. (1993). Synthesis and adrenergic beta-blocking activity of ortho-, meta- and para-oxypropanolamino-substituted [(benzylideneamino)oxy]propanolamines. Il Farmaco, 48(6), 847-860.

- Sari, Y., et al. (2023). the potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis. Rasayan Journal of Chemistry, 16(3), 1600-1606.

- Gentili, F., et al. (1995). Synthesis and β-Adrenergic Activity of a Series of 3-(Substituted- Benzylideneaminoxy)propanolamine Derivatives. Archiv der Pharmazie, 328(1), 39-46.

- Talgiramov, M., et al. (2021). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Molecules, 26(21), 6667.

- Malan, S. F., et al. (2023). Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. Medicinal Chemistry Research, 32(5), 899-911.

- CymitQuimica. (n.d.). 2-(3-Amino-5-methoxyphenyl)ethanol.

Sources

- 1. (R)-2-Amino-2-(3-methoxyphenyl)ethanol [myskinrecipes.com]

- 2. (S)-2-Amino-2-(3-methoxyphenyl)ethanol | C9H13NO2 | CID 55278900 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Adrenergic agents. 3. Synthesis and adrenergic activity of some catecholamine analogs bearing a substituted sulfonyl or sulfonylalkyl group in the meta position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adrenergic agents. 6. Synthesis and potential beta-adrenergic agonist activity of some meta-substituted p-hydroxyphenylethanolamines related to salbutamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Structure-activity relationships of beta-adrenergic receptor-coupled adenylate cyclase: implications of a redox mechanism for the action of agonists at beta-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]

- 10. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 11. mdpi.com [mdpi.com]

- 12. Monoamine oxidase inhibitory properties of some methoxylated and alkylthio amphetamine derivatives: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]

The Synthesis and Application of 2-Amino-2-(3-methoxyphenyl)ethanol Hydrochloride: A Technical Guide for Pharmaceutical Development

Foreword: The Unseen Backbone of Modern Therapeutics

In the intricate world of pharmaceutical development, the journey from a promising molecule to a life-saving drug is long and fraught with scientific challenges. At the heart of this journey lie the pharmaceutical intermediates – the unsung heroes that form the structural backbone of Active Pharmaceutical Ingredients (APIs). Among these, 2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride stands out as a key chiral building block, pivotal in the synthesis of a range of therapeutics, most notably in the class of β2-adrenergic agonists used in the management of respiratory diseases.

This technical guide, designed for researchers, medicinal chemists, and professionals in drug development, provides an in-depth exploration of this compound. Moving beyond a simple recitation of facts, this document delves into the causality behind synthetic strategies, the intricacies of quality control, and the practical application of this intermediate in the synthesis of complex APIs. Our aim is to equip you with not just the "what" and the "how," but the critical "why" that underpins the successful utilization of this versatile molecule.

Physicochemical Properties and Structural Significance

This compound is a chiral amino alcohol. The presence of a stereocenter at the carbon bearing the amino and hydroxyl groups makes it a valuable precursor for enantiomerically pure drugs, which is crucial for ensuring receptor specificity and minimizing off-target effects and potential side effects.[1] The 3-methoxy substitution on the phenyl ring is a key structural feature that influences its electronic properties and binding interactions with target proteins.

| Property | Value |

| Chemical Formula | C₉H₁₄ClNO₂ |

| Molecular Weight | 203.67 g/mol |

| Appearance | White to off-white crystalline solid |

| Chirality | Exists as (R) and (S) enantiomers |

| CAS Number | 532987-19-2 ((R)-hydrochloride) |

The hydrochloride salt form enhances the stability and water solubility of the compound, facilitating its handling and use in subsequent reaction steps.

Enantioselective Synthesis: A Step-by-Step Protocol

The synthesis of enantiomerically pure this compound is a critical step in its utilization as a pharmaceutical intermediate. A common and effective strategy involves the asymmetric reduction of a corresponding α-aminoketone precursor. This approach ensures a high degree of stereochemical control.

Rationale for the Synthetic Route

The chosen synthetic pathway prioritizes enantioselectivity and yield. It begins with the preparation of an α-bromo ketone, which is then converted to an α-azido ketone. The subsequent asymmetric reduction of the ketone to a chiral alcohol, followed by the reduction of the azide to a primary amine, provides the desired chiral amino alcohol. This multi-step process allows for purification at intermediate stages, ensuring the high purity of the final product.

Detailed Synthesis Protocol

Step 1: Synthesis of 2-Bromo-1-(3-methoxyphenyl)ethan-1-one

-

To a solution of 3'-methoxyacetophenone (1 equivalent) in a suitable solvent such as methanol or ethyl acetate, add a brominating agent like N-bromosuccinimide (NBS) (1.1 equivalents).

-

The reaction is typically initiated with a radical initiator, for example, a small amount of azobisisobutyronitrile (AIBN), and is often carried out under reflux for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization or column chromatography to yield 2-bromo-1-(3-methoxyphenyl)ethan-1-one.

Step 2: Synthesis of 2-Azido-1-(3-methoxyphenyl)ethan-1-one

-

Dissolve the 2-bromo-1-(3-methoxyphenyl)ethan-1-one (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).

-

Add sodium azide (NaN₃) (1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for several hours until the starting material is consumed, as indicated by TLC.

-

The reaction mixture is then poured into water and extracted with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to give 2-azido-1-(3-methoxyphenyl)ethan-1-one.

Step 3: Asymmetric Reduction to (R)-2-Azido-1-(3-methoxyphenyl)ethanol

-

This crucial enantioselective step can be achieved using a chiral reducing agent. A common choice is a borane reagent in the presence of a chiral oxazaborolidine catalyst (e.g., (R)-Corey-Bakshi-Shibata catalyst).

-

Dissolve the 2-azido-1-(3-methoxyphenyl)ethan-1-one (1 equivalent) in an anhydrous solvent like tetrahydrofuran (THF) and cool the solution to a low temperature (e.g., -20°C).

-

Add the chiral catalyst (typically 0.1 equivalents) followed by the slow addition of a borane source (e.g., borane-dimethyl sulfide complex).

-

The reaction is stirred at low temperature for several hours.

-

Carefully quench the reaction with methanol, followed by an acidic workup.

-

The product is extracted, and the organic layer is purified by column chromatography to yield the enantiomerically enriched (R)-2-azido-1-(3-methoxyphenyl)ethanol.

Step 4: Reduction of the Azide to (R)-2-Amino-2-(3-methoxyphenyl)ethanol

-

The azido group is reduced to a primary amine via catalytic hydrogenation.

-

Dissolve the (R)-2-azido-1-(3-methoxyphenyl)ethanol (1 equivalent) in a solvent such as methanol or ethanol.

-

Add a catalyst, for example, 10% Palladium on carbon (Pd/C).

-

The mixture is then subjected to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred for several hours at room temperature.

-

After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated.

Step 5: Formation of the Hydrochloride Salt

-

Dissolve the crude (R)-2-Amino-2-(3-methoxyphenyl)ethanol in a suitable solvent like isopropanol or diethyl ether.

-

Slowly add a solution of hydrochloric acid in the same solvent while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain (R)-2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride.

}

Synthesis of (R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl.

Application in API Synthesis: The Gateway to β2-Agonists

The primary utility of this compound lies in its role as a precursor for the synthesis of long-acting β2-agonists (LABAs). These drugs are crucial in the management of asthma and chronic obstructive pulmonary disease (COPD). The chiral nature of the intermediate is paramount, as the pharmacological activity of β2-agonists is often confined to a single enantiomer.

A representative application is the synthesis of Arformoterol, the (R,R)-enantiomer of formoterol. While the full synthesis of Arformoterol is complex, a key step involves the N-alkylation of a chiral amine with a phenylethanolamine derivative.[2][3][4]

Illustrative Synthetic Step: N-Alkylation

In a hypothetical synthesis of a β2-agonist structurally related to formoterol, (R)-2-Amino-2-(3-methoxyphenyl)ethanol would be reacted with a suitable electrophile.

Reaction:

(R)-2-Amino-2-(3-methoxyphenyl)ethanol + R-X → N-substituted-(R)-2-Amino-2-(3-methoxyphenyl)ethanol

Where R-X is an alkylating agent, for instance, a compound containing a leaving group (X) like a bromide or a tosylate. This reaction couples the chiral amino alcohol with another part of the final API molecule.

}

Role of the intermediate in API synthesis.

Quality Control and Analytical Methods

Ensuring the purity and enantiomeric excess of this compound is non-negotiable in pharmaceutical manufacturing.[2] A robust quality control strategy involves a combination of chromatographic and spectroscopic techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of the intermediate.

-

Stationary Phase: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for separating the enantiomers of amino alcohols.

-

Mobile Phase: A typical mobile phase would consist of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution.

-

Detection: UV detection is suitable due to the presence of the phenyl ring chromophore.

| Parameter | Typical Value |

| Column | Chiralpak AD-H or similar |

| Mobile Phase | Hexane:Isopropanol:Diethylamine (80:20:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound. The spectra would show characteristic peaks for the aromatic protons, the methoxy group, and the protons on the ethanolamine backbone.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups, including the O-H and N-H stretches of the alcohol and amine, and the C-O stretch of the methoxy group.

Workflow for Quality Control

}

Quality control workflow for the intermediate.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Refer to the Material Safety Data Sheet (MSDS) for comprehensive safety information.

Conclusion: A Cornerstone of Chiral Synthesis

This compound exemplifies the critical role of well-characterized, high-purity intermediates in the pharmaceutical industry. Its carefully designed synthesis, leading to a specific enantiomer, is a testament to the advancements in asymmetric synthesis. For the medicinal chemist and the process development scientist, a thorough understanding of this intermediate—from its synthesis to its analytical control—is not merely academic; it is a prerequisite for the successful development of next-generation therapeutics. The insights and protocols provided in this guide are intended to serve as a valuable resource in this endeavor, fostering innovation and excellence in the synthesis of life-changing medicines.

References

-

Hett, R., et al. (1998). Large-scale synthesis of enantio- and diastereomerically pure (R,R)-formoterol. Organic Process Research & Development, 2(2), 96-99. [Link]

- Hett, R., Senanayake, C.H., Fang, K.Q., Wald, S.A., Redmon, M.P., & Gao, Y. (2000). Formoterol process. U.S. Patent No. 6,040,344. Washington, DC: U.S.

- Cipla Limited. (2015). Process for the synthesis of arformoterol. U.S. Patent No. 9,029,421. Washington, DC: U.S.

-

MySkinRecipes. (n.d.). (R)-2-Amino-2-(3-methoxyphenyl)ethanol. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Amino-2-(3-methoxyphenyl)ethanol Hydrochloride

Introduction: Elucidating a Key Pharmaceutical Building Block

2-Amino-2-(3-methoxyphenyl)ethanol hydrochloride is a member of the phenylethanolamine class of compounds, a structural motif present in numerous biologically active molecules and pharmaceuticals. Its utility often lies as a critical intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs), particularly those targeting neurological and psychiatric pathways.[1] An unambiguous confirmation of its structure and purity is paramount for ensuring the quality, safety, and efficacy of the final drug product.

This guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. Moving beyond a simple recitation of data, we will explore the causal relationships between the molecule's structure and its spectral output, providing field-proven protocols and interpretive insights to empower researchers in their analytical endeavors.

Molecular Structure:

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are essential for a complete assignment.

Workflow for NMR Analysis

Caption: General workflow for NMR spectroscopic analysis.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides a quantitative map of all proton environments. The choice of a deuterated solvent is critical; DMSO-d₆ is often preferred over D₂O as it allows for the observation of exchangeable protons from the hydroxyl (-OH) and ammonium (-NH₃⁺) groups.

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Key Insights |

| Aromatic (H-4, H-5, H-6) | 6.8 - 7.3 | Multiplets (m) | 3H | The meta-substitution pattern results in complex splitting. The H-5 proton, a triplet, will be upfield from the others. The electron-donating -OCH₃ group shields the ortho (H-2, H-6) and para (H-4) positions. |

| Aromatic (H-2) | ~6.9 | Singlet (s) or narrow triplet (t) | 1H | This proton is ortho to both substituents and may appear as a near-singlet or finely split triplet. |

| Methine (CH-NH₃⁺) | ~4.5 - 5.0 | Multiplet (m) | 1H | This chiral center proton is coupled to the adjacent diastereotopic methylene protons, resulting in a complex multiplet. Its downfield shift is due to the adjacent electronegative oxygen and nitrogen atoms. |

| Methoxy (O-CH₃) | ~3.7 - 3.8 | Singlet (s) | 3H | Methoxy groups consistently appear as a sharp singlet in this region, serving as an excellent internal reference point.[2][3] |

| Methylene (CH₂-OH) | ~3.5 - 3.8 | Multiplet (m) | 2H | These protons are diastereotopic due to the adjacent chiral center. They will exhibit complex splitting from coupling to each other (geminal coupling) and the methine proton (vicinal coupling). |

| Ammonium (NH₃⁺) | 8.0 - 9.0 | Broad singlet (br s) | 3H | As a hydrochloride salt, the amine is protonated. The signal is typically broad due to quadrupolar relaxation and exchange with trace water. Its chemical shift can be concentration-dependent. |

| Hydroxyl (CH₂-OH) | 4.5 - 5.5 | Broad singlet (br s) | 1H | The hydroxyl proton signal is often broad and its chemical shift is highly dependent on solvent, temperature, and concentration due to hydrogen bonding. |

¹³C NMR Spectroscopy: The Carbon Backbone

The ¹³C NMR spectrum reveals all unique carbon environments within the molecule. It is typically acquired with proton decoupling, resulting in a spectrum of singlets.

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Carbon Assignment | Predicted δ (ppm) | Rationale & Key Insights |

| Aromatic (C-O) | ~159 | The carbon directly attached to the electronegative ether oxygen is the most downfield of the aromatic signals.[4] |

| Aromatic (C-CH) | ~145 | The ipso-carbon to which the ethanolamine chain is attached. |

| Aromatic (CH) | 110 - 130 | The remaining four aromatic CH carbons will appear in this region. The specific shifts are influenced by the electronic effects of the substituents.[4] |

| Methine (CH-NH₃⁺) | ~70 - 75 | This carbon is shifted downfield by both the adjacent hydroxyl and ammonium groups. |

| Methylene (CH₂-OH) | ~60 - 65 | The carbon of the primary alcohol. |

| Methoxy (O-CH₃) | ~55 | A characteristic and reliable signal for methoxy carbons.[2][4] |

Experimental Protocol for NMR

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer: Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Instrumentation: Place the tube in the NMR spectrometer.

-

Acquisition: Acquire a standard ¹H spectrum followed by a ¹³C{¹H} spectrum. If structural ambiguities remain, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed to confirm proton-proton and proton-carbon connectivities, respectively.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the spectrum is rich with characteristic bands confirming its key structural features.

Workflow for IR Analysis

Caption: Workflow for Attenuated Total Reflectance (ATR) IR analysis.

Interpretation of Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Significance |

| 3500 - 3200 | O-H Stretch | Alcohol (-OH) | Broad, Strong | The broadness is indicative of hydrogen bonding. This is a classic signature for an alcohol.[5] |

| 3100 - 3000 | C-H Stretch | Aromatic (sp²) | Medium | Confirms the presence of the phenyl ring. |

| 3000 - 2850 | C-H Stretch | Aliphatic (sp³) | Medium | Corresponds to the C-H bonds of the ethanolamine chain and the methoxy group.[6][7] |

| 3000 - 2500 | N-H Stretch | Ammonium (-NH₃⁺) | Broad, Strong | This very broad and strong absorption is highly characteristic of an amine salt. It often overlaps with the C-H stretching region.[8][9] |

| 1610 & 1490 | C=C Stretch | Aromatic Ring | Medium-Strong | These two bands are typical for the skeletal vibrations of a benzene ring. |

| 1600 - 1500 | N-H Bend | Ammonium (-NH₃⁺) | Medium | Asymmetric and symmetric bending modes of the ammonium group provide further confirmation of the salt form.[10] |

| 1280 - 1230 | C-O Stretch | Aryl Ether | Strong | A strong band in this region is indicative of the asymmetric C-O-C stretch of the methoxy group attached to the aromatic ring.[10] |

| 1100 - 1050 | C-O Stretch | Primary Alcohol | Strong | This strong absorption confirms the presence of the C-O bond in the ethanol portion of the molecule. |

Experimental Protocol for IR (ATR Method)

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and perform a background scan to capture the spectrum of the ambient environment.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the crystal.

-

Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal.

-

Data Collection: Acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial structural information through controlled fragmentation of the parent molecule. For a pre-charged species like a hydrochloride salt, Electrospray Ionization (ESI) is the ideal technique, as it gently transfers the existing ion from solution into the gas phase.

Molecular Ion and Fragmentation Pathways

In positive-ion ESI-MS, the instrument will detect the cationic form of the molecule, which is the free base protonated at the nitrogen atom.

-

Free Base Formula: C₉H₁₃NO₂

-

Monoisotopic Mass of Free Base: 167.0946 g/mol

-

Expected [M+H]⁺ Ion: m/z 168.1024

Once the parent ion is isolated and subjected to collision-induced dissociation (CID) in an MS/MS experiment, it fragments in predictable ways that reveal its structure. Phenylethanolamines exhibit characteristic cleavage patterns.[11][12][13]

Proposed ESI-MS Fragmentation Pathways

Sources

- 1. (S)-2-amino-2-(3-fluoro-5-methoxyphenyl)ethanol hydrochloride [myskinrecipes.com]

- 2. acdlabs.com [acdlabs.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. Nonempiric Anharmonic Computations of IR Spectra of Ethanol Conformers in B3LYP/ÑÑ-pVQZ Approximation (Stretch С-Ð Vibrations) [article.sapub.org]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. researchgate.net [researchgate.net]

- 12. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ANALYSIS OF THE FRAGMENTATION OF NEW-TYPE PHENETHYLAMINE DERIVATIVES FROM THE NBOME AND NBF GROUPS UNDER ELECTROSPRAY IONIZATION CONDITIONS USING HIGH RESOLUTION MASS SPECTROMETRY [arch.ies.gov.pl]

An In-depth Technical Guide to Potential Therapeutic Targets for 2-Amino-2-(3-methoxyphenyl)ethanol Derivatives

Foreword: From Chemical Scaffold to Therapeutic Innovation

The 2-amino-2-(3-methoxyphenyl)ethanol scaffold represents a privileged chemical structure in medicinal chemistry. While seemingly simple, its phenylethanolamine core is the foundation for compounds that interact with critical physiological pathways. The strategic placement of a methoxy group on the phenyl ring at the meta position significantly influences the molecule's electronic and steric properties, thereby dictating its pharmacological profile. This guide moves beyond a singular focus, delving into both the well-established and the prospective therapeutic targets for derivatives of this scaffold. We will dissect the established pharmacology of the alpha-1 adrenergic receptor agonist, Midodrine, and its active metabolite, desglymidodrine, as a case study in successful drug development. Subsequently, we will explore novel, evidence-informed hypotheses for other potential targets, providing a roadmap for future research and development endeavors. This document is intended for drug development professionals, researchers, and scientists dedicated to the discovery of novel therapeutics.

Part 1: The Alpha-1 Adrenergic Receptor - A Validated Target

The most prominent therapeutic application stemming from the 2-amino-2-(3-methoxyphenyl)ethanol core is the treatment of orthostatic hypotension, mediated by the prodrug Midodrine. Upon administration, Midodrine is enzymatically hydrolyzed to its active metabolite, desglymidodrine. Desglymidodrine is a potent and selective agonist of the alpha-1 adrenergic receptors located on the vasculature.

Mechanism of Action: A Cascade of Vasoconstriction

Desglymidodrine's therapeutic effect is a direct consequence of its interaction with alpha-1 adrenergic receptors on arteriolar and venous smooth muscle. This interaction initiates a well-defined signaling cascade:

-

Receptor Binding: Desglymidodrine binds to the alpha-1 adrenergic receptor, a G-protein coupled receptor (GPCR) of the Gq alpha subunit family.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the Gq alpha subunit.

-

Phospholipase C (PLC) Activation: The activated Gq subunit stimulates PLC.

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytosol and binds to IP3 receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) ions into the cytoplasm.

-

Smooth Muscle Contraction: The elevated intracellular Ca2+ concentration leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, resulting in smooth muscle contraction and subsequent vasoconstriction. This increase in peripheral vascular resistance elevates standing, sitting, and supine blood pressures.

Visualizing the Alpha-1 Adrenergic Signaling Pathway

Caption: Desglymidodrine-induced vasoconstriction pathway.

Experimental Validation Workflow

A robust validation of a novel 2-amino-2-(3-methoxyphenyl)ethanol derivative's activity at the alpha-1 adrenergic receptor requires a multi-tiered approach.

Table 1: Experimental Protocol Summary for Alpha-1 Adrenergic Receptor Targeting

| Experiment | Objective | Key Parameters | Expected Outcome for an Agonist |

| Radioligand Binding Assay | Determine binding affinity (Ki) to alpha-1 adrenergic receptor subtypes. | Radioligand (e.g., [3H]-prazosin), cell membranes expressing receptor subtypes, increasing concentrations of test compound. | Competitive displacement of the radioligand, allowing calculation of Ki. |

| Calcium Flux Assay | Measure functional agonism by quantifying intracellular calcium release. | Fluo-4 AM dye-loaded cells expressing the receptor, stimulation with test compound. | Dose-dependent increase in fluorescence, indicating a rise in intracellular Ca2+. |

| Ex Vivo Vasoconstriction Assay | Assess physiological effect on vascular tissue. | Isolated arterial rings (e.g., rat aorta) in an organ bath, cumulative addition of the test compound. | Dose-dependent contraction of the arterial rings. |

Part 2: Exploring Novel Therapeutic Avenues

The chemical architecture of 2-amino-2-(3-methoxyphenyl)ethanol derivatives suggests potential interactions with other biogenic amine receptors and transporters. The following sections outline hypothetical targets and the rationale for their consideration.

Hypothesis 1: Serotonin Receptor Modulation (5-HT Receptors)

The phenylethanolamine structure shares similarities with serotonin (5-hydroxytryptamine). Specific substitutions on the phenyl ring and the amine could confer affinity and selectivity for certain 5-HT receptor subtypes. For instance, interaction with 5-HT1A or 5-HT2A receptors could open therapeutic possibilities in neuropsychiatric disorders or migraine.

Hypothesis 2: Beta-Adrenergic Receptor Activity

While desglymidodrine is a selective alpha-1 agonist, modifications to the scaffold could shift its activity towards beta-adrenergic receptors. For example, the addition of a larger N-substituent on the ethanolamine side chain is a classic strategy for increasing beta-receptor affinity. Such derivatives could have applications in cardiology or asthma.

Hypothesis 3: Monoamine Oxidase (MAO) Inhibition

The primary amine in the 2-amino-2-(3-methoxyphenyl)ethanol core could act as a substrate or inhibitor for monoamine oxidases (MAO-A or MAO-B). Inhibition of these enzymes increases the synaptic concentration of neurotransmitters like serotonin, norepinephrine, and dopamine, a mechanism central to the treatment of depression and Parkinson's disease.

Workflow for Novel Target Identification and Validation

A systematic approach is crucial when exploring these novel hypotheses.

Caption: Workflow for novel target identification.

Part 3: Detailed Experimental Protocols

Protocol 1: Radioligand Binding Assay for Alpha-1 Adrenergic Receptor

-

Preparation of Membranes:

-

Culture HEK293 cells stably expressing the human alpha-1A adrenergic receptor.

-

Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

-

Centrifuge at 500 x g for 10 min at 4°C to remove nuclei.

-

Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) and determine protein concentration using a BCA assay.

-

-

Binding Assay:

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]-prazosin (final concentration ~0.2 nM), and 50 µL of the test compound at various concentrations.

-

For non-specific binding, use a high concentration of a known unlabeled ligand (e.g., 10 µM phentolamine).

-

Add 50 µL of the membrane preparation (10-20 µg of protein).

-

Incubate for 60 minutes at 25°C.

-

Terminate the assay by rapid filtration through a GF/B filter plate using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-